

Spectroscopic and Characterization Analysis of Oleracein A: A Technical Overview

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Compound of Interest

Compound Name: Oleracein A

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Introduction

Oleracein A is a bioactive alkaloid first identified in *Portulaca oleracea* L. (purslane), a plant with a long history of use in traditional medicine. As a member of the oleracein class of compounds, it is characterized by a cyclo-dopa moiety. This technical guide provides a comprehensive summary of the available spectroscopic data for **Oleracein A**, outlines key experimental protocols for its study, and visualizes associated biochemical pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Oleracein A is a water-soluble yellow powder. Its chemical structure, as determined by spectroscopic analysis, is 5-hydroxy-1-p-coumaric acyl-2,3-dihydro-1H-indole-2-carboxylic acid-6-O-beta-D-glucopyranoside. The molecular formula is $C_{24}H_{25}NO_{11}$ [1], with a molecular weight of 503.5 g/mol [1].

Spectroscopic Data

The structural elucidation of **Oleracein A** has been primarily accomplished through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data for **Oleracein A**, recorded in DMSO- d_6 , are summarized in the tables below. These data provide the foundational information for the assignment of the chemical structure.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, DMSO- d_6) of **Oleracein A**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.32	d	10.0
3A	3.45	m	
3B	3.15	m	
4	8.31	s	
7	6.88	s	
2'	7.50	d	8.5
3'	6.80	d	8.5
5'	6.80	d	8.5
6'	7.50	d	8.5
7'	7.45	d	15.5
8'	6.55	d	15.5
1''	4.58	d	5.5
2''	3.50-3.20	m	
3''	3.50-3.20	m	
4''	3.50-3.20	m	
5''	3.50-3.20	m	
6''A	3.70	m	
6''B	3.55	m	

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, DMSO- d_6) of **Oleracein A**

Position	Chemical Shift (δ , ppm)
2	59.2
3	32.1
3a	129.8
4	102.5
5	145.5
6	144.9
7	115.8
7a	122.3
C=O	165.8
1'	125.8
2'	130.5
3'	115.5
4'	159.5
5'	115.5
6'	130.5
7'	142.1
8'	118.2
1''	102.1
2''	74.2
3''	76.9
4''	70.3
5''	77.2
6''	61.2

COOH

172.5

Mass Spectrometry (MS)

High-resolution mass spectrometry has been instrumental in confirming the molecular formula of **Oleracein A**. In negative ion mode, **Oleracein A** typically shows a deprotonated molecular ion $[M-H]^-$ at m/z 502. Key fragment ions are observed at m/z 340, 296, and 252, which are characteristic of the oleracein structure and aid in its identification within complex mixtures[2][3].

Table 3: Mass Spectrometry Data for **Oleracein A**

Ion Mode	Observed m/z	Ion Type
Negative	502.135	$[M-H]^-$
Negative	340.083	$[M-H\text{-glucosyl}]^-$
Negative	296.093	$[M-H\text{-glucosyl-CO}_2]^-$
Negative	252	[Fragment]

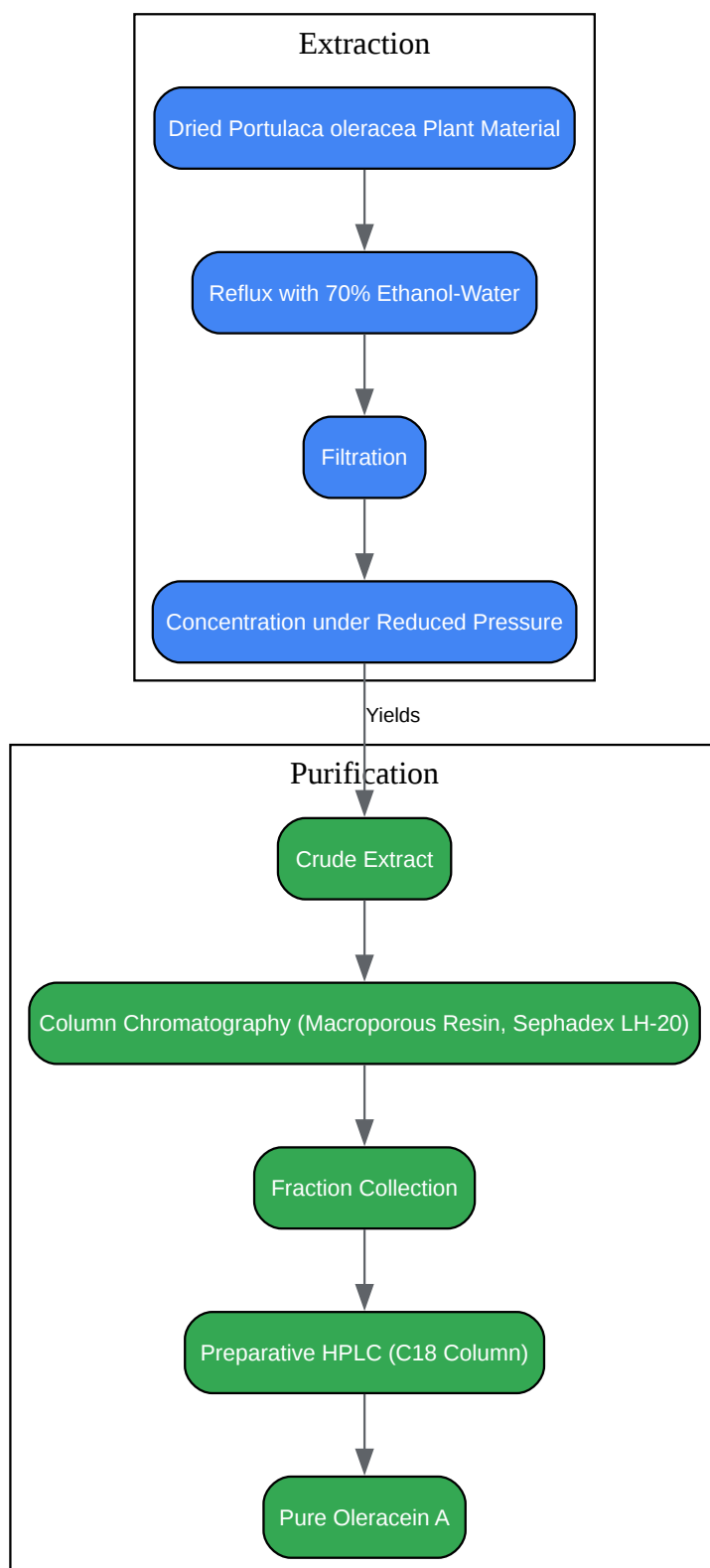
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed IR and UV-Vis spectroscopic data for isolated **Oleracein A** are not extensively reported in the available literature. While studies on crude extracts of *Portulaca oleracea* provide general spectral features, specific absorption maxima and vibrational frequencies for the purified compound are yet to be fully documented.

Experimental Protocols

Isolation and Purification of Oleracein A

A standardized, detailed protocol for the isolation of **Oleracein A** is not currently available in the public domain. However, a general workflow can be inferred from methodologies used for the isolation of other oleraceins and related compounds from *Portulaca oleracea*. The following is a generalized procedure:



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Fig. 1: Generalized workflow for the isolation of **Oleracein A**.

Methodology:

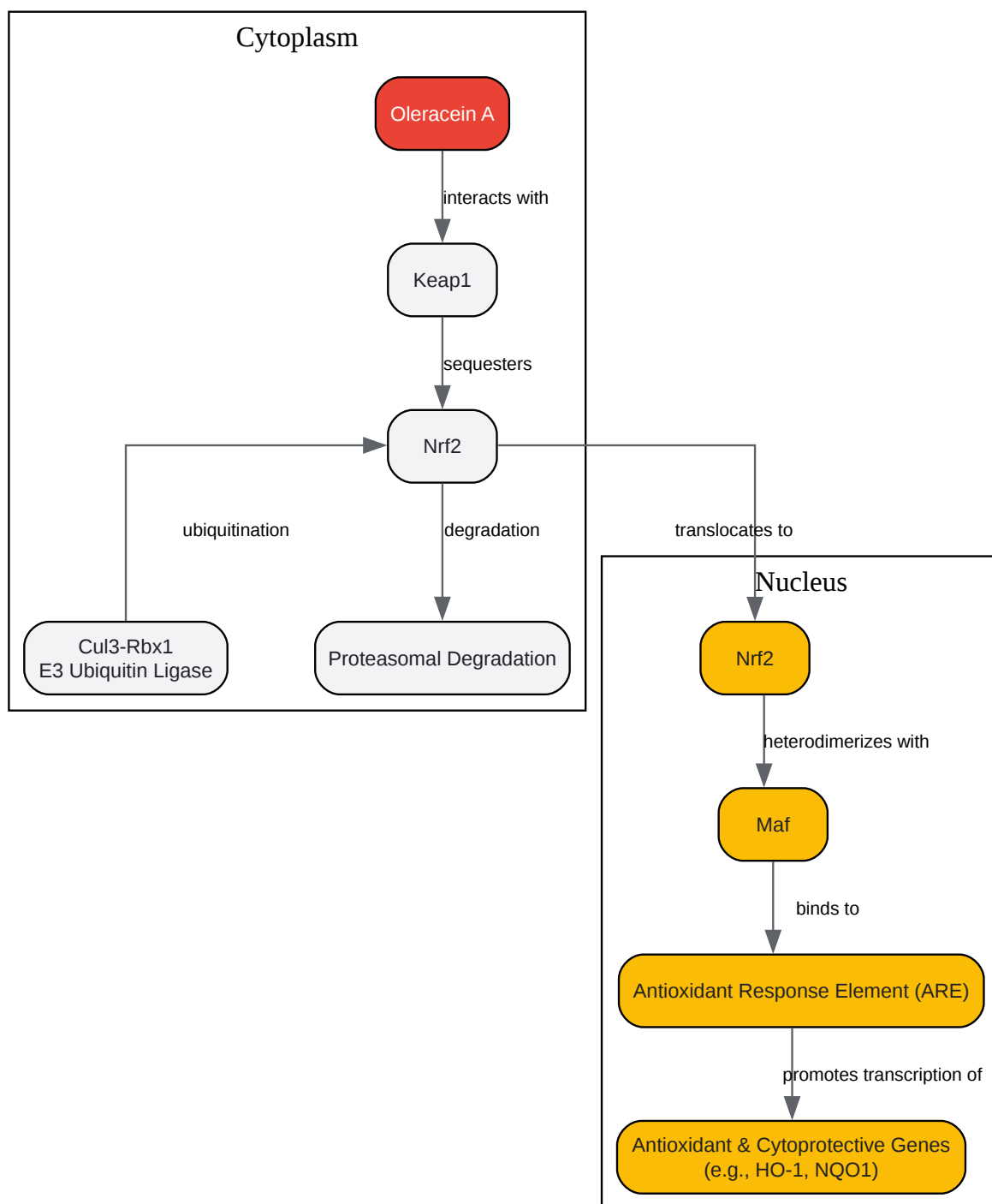
- **Extraction:** Dried and powdered aerial parts of *Portulaca oleracea* are refluxed with an aqueous ethanol solution (typically 70%).
- **Filtration and Concentration:** The resulting extract is filtered and then concentrated under reduced pressure to yield a crude extract.
- **Preliminary Purification:** The crude extract is subjected to column chromatography using macroporous adsorption resins and/or Sephadex LH-20 to separate compounds based on polarity and size.
- **Final Purification:** Fractions containing **Oleracein A** are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column to yield the pure compound.

Biological Activity and Signaling Pathways

An oleracein-enriched fraction from *Portulaca oleracea* has been reported to exhibit radical scavenging activity and to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in vitro, without showing apparent cytotoxicity. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress.

Nrf2 Signaling Pathway Activation

The precise mechanism by which **Oleracein A** activates the Nrf2 pathway has not been fully elucidated. However, a general model of Nrf2 activation by phytochemicals involves the disruption of the Keap1-Nrf2 interaction.



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Fig. 2: Postulated Nrf2 activation pathway by **Oleracein A**.

Pathway Description:

- Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
- It is postulated that **Oleracein A**, or its metabolites, may interact with cysteine residues on Keap1, inducing a conformational change.
- This change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of Nrf2.
- Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins.
- The Nrf2-Maf complex binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes (e.g., Heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1).

Conclusion

Oleracein A is a promising natural product with demonstrated antioxidant potential. This guide has summarized the key spectroscopic data that form the basis of its structural characterization. While the fundamental NMR and MS data are well-established, further research is required to fully characterize its IR and UV-Vis spectroscopic properties and to elucidate the specific molecular mechanisms underlying its biological activities, particularly its interaction with the Nrf2 signaling pathway. A standardized and detailed protocol for its isolation and purification would also be of significant benefit to the research community.

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References

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